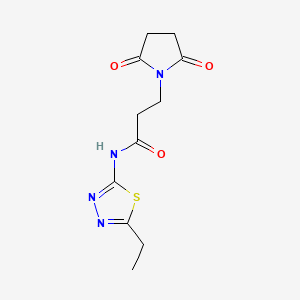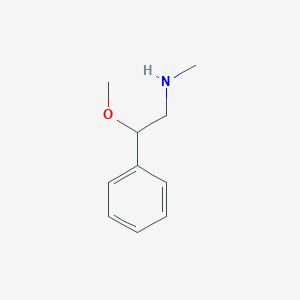
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known by its IUPAC name, is a synthetic organic compound. Its chemical structure consists of a pyrrolidinone ring, a thiadiazole ring, and an amide functional group. The compound’s systematic name reflects its substituents and connectivity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. Temperature, pH, and stoichiometry play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production methods are proprietary, pharmaceutical companies often employ efficient and scalable synthetic processes to manufacture this compound.
Chemical Reactions Analysis
Reactivity: 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the thiadiazole ring.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Amide Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to sulfoxide or sulfone derivatives, while reduction yields the alcohol form.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its diverse reactivity.
Biological Studies: Researchers explore its interactions with enzymes and receptors.
Materials Science: Its unique structure may contribute to novel materials.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely modulates specific biological pathways, affecting cellular processes.
Comparison with Similar Compounds
While no direct analogs exist, its combination of pyrrolidinone and thiadiazole moieties sets it apart. Similar compounds include other pyrrolidinones and thiadiazoles used in drug discovery and materials science.
Properties
Molecular Formula |
C11H14N4O3S |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H14N4O3S/c1-2-8-13-14-11(19-8)12-7(16)5-6-15-9(17)3-4-10(15)18/h2-6H2,1H3,(H,12,14,16) |
InChI Key |
MCQIIOCDFMRIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)


![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)
